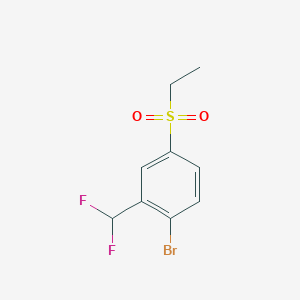
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is a versatile organic compound characterized by its bromine, difluoromethyl, and ethylsulfonyl functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-(difluoromethyl)-4-(ethylsulfonyl)benzene using bromine (Br2) in the presence of a suitable catalyst.
Sulfonylation: Introduction of the ethylsulfonyl group to 1-bromo-2-(difluoromethyl)benzene using ethanesulfonyl chloride (C2H5SO2Cl) under controlled conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzoic acid.
Reduction: 1-ethylsulfonyl-2-(difluoromethyl)benzene.
Substitution: 1-azido-2-(difluoromethyl)-4-(ethylsulfonyl)benzene.
Applications De Recherche Scientifique
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studying the effects of halogenated compounds on biological systems and their potential as bioactive molecules.
Medicine: Investigating its potential as a therapeutic agent or intermediate in drug synthesis.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethyl group can influence the electronic properties of the molecule. The exact mechanism depends on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-2-(difluoromethyl)benzene: Lacks the ethylsulfonyl group.
1-Bromo-4-(ethylsulfonyl)benzene: Lacks the difluoromethyl group.
2-Bromo-1-(difluoromethyl)benzene: Different position of the bromine atom.
Propriétés
Formule moléculaire |
C9H9BrF2O2S |
|---|---|
Poids moléculaire |
299.13 g/mol |
Nom IUPAC |
1-bromo-2-(difluoromethyl)-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O2S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,9H,2H2,1H3 |
Clé InChI |
CHVCNOCIPUXUGX-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


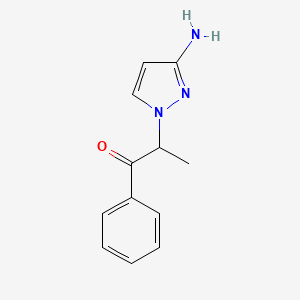
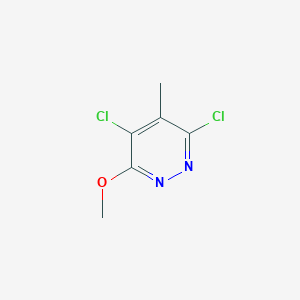
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)
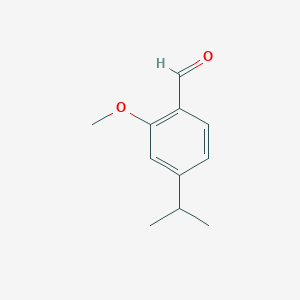
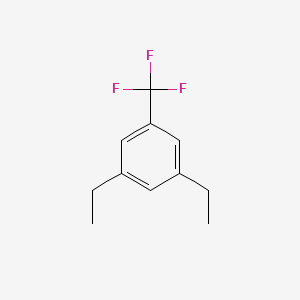
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
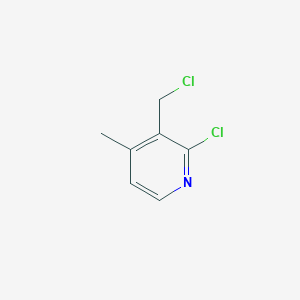

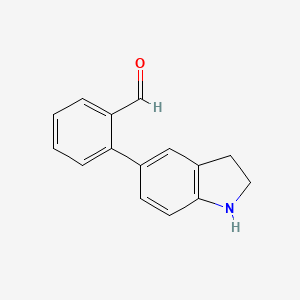
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
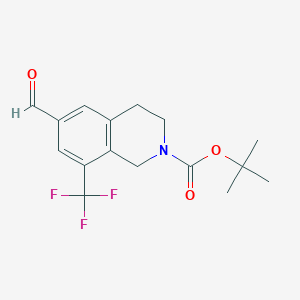
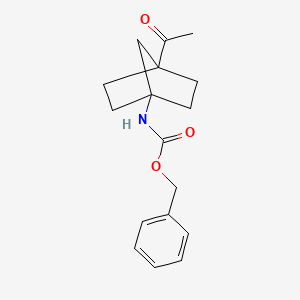
![8-Bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine](/img/structure/B15361617.png)
